2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1-oxophthalazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c18-10(15-12-16-13-7-20-12)6-17-11(19)9-4-2-1-3-8(9)5-14-17/h1-5,7H,6H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXYCVIUUYYBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the phthalazinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thiadiazole ring: This often involves the reaction of thiosemicarbazide with a suitable carbonyl compound.
Coupling of the two moieties: The final step would involve coupling the phthalazinone and thiadiazole rings through an acetamide linkage, possibly using reagents like acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions might target the carbonyl group in the phthalazinone moiety.
Substitution: Various substitution reactions could occur, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent acetamide formation. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Biological Activities
The biological significance of this compound can be categorized into several key areas:
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant properties of thiadiazole derivatives. For instance, compounds with similar structures have demonstrated significant protective effects in animal models for seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The mechanism appears to involve modulation of GABAergic activity and voltage-gated ion channels, which are critical in seizure activity regulation .
| Compound | Test Model | Protection (%) | Dose (mg/kg) |
|---|---|---|---|
| This compound | MES | 66.67 | 100 |
| Similar Thiadiazole Derivative | PTZ | 80 | 100 |
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential due to their ability to inhibit various cancer cell lines. The incorporation of oxophthalazine enhances this activity by promoting apoptosis in cancer cells. Studies have shown that these compounds can induce cell cycle arrest and exhibit cytotoxic effects against breast cancer and leukemia cell lines .
Anti-inflammatory Effects
Research indicates that compounds containing the thiadiazole moiety possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The mechanism is thought to involve inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies illustrate the efficacy of this compound:
Case Study 1: Anticonvulsant Efficacy
In a study conducted by Aliyu et al., a series of thiadiazole derivatives were tested for anticonvulsant activity using both MES and PTZ models. The results indicated that modifications to the thiadiazole ring significantly affected anticonvulsant potency. The compound exhibited a high degree of protection at a dosage of 100 mg/kg without notable toxicity .
Case Study 2: Anticancer Activity
A study published in Frontiers in Chemistry explored various derivatives of thiadiazoles against cancer cell lines. The findings demonstrated that compounds with oxophthalazine substitutions showed enhanced cytotoxicity compared to their non-substituted counterparts. This suggests that structural modifications can lead to improved therapeutic profiles against cancer .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Thiadiazole Substituents : Cyclohexyl () or ethyl groups () enhance lipophilicity and target affinity, whereas sulfamoyl groups () improve solubility and antimicrobial activity.
Anticancer Activity :
- The target compound’s phthalazinone core is structurally similar to pyridazinone derivatives, which inhibit kinases and topoisomerases .
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide () showed potent cytotoxicity against A549 lung cancer cells (IC₅₀: 0.034 mmol/L), outperforming cisplatin .
Antimicrobial Activity :
- Oxadiazole-phthalazinone hybrids () exhibit broad-spectrum activity due to sulfamoyl and thioether groups.
Mechanistic Insights :
- Thiadiazole derivatives often act via enzyme inhibition (e.g., carbonic anhydrase) or DNA intercalation . The target compound’s mechanism remains under investigation.
Future Research Directions
Mechanistic Studies : Elucidate the target compound’s interaction with biological targets via molecular docking and in vitro assays .
Optimization : Introduce electron-withdrawing groups (e.g., halogens) to enhance reactivity and selectivity .
In Vivo Testing : Evaluate pharmacokinetics and toxicity profiles of lead analogs .
Biological Activity
The compound 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that incorporates both phthalazine and thiadiazole moieties. This unique combination has garnered attention due to the potential biological activities associated with thiadiazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature, highlighting synthesis methods, biological evaluations, and their implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate phthalazine and thiadiazole structures. The following general procedure outlines the synthesis:
- Starting Materials : Phthalic anhydride and thiosemicarbazide are commonly used.
- Reactions : The formation of the thiadiazole ring is achieved through cyclization reactions involving carbon disulfide and appropriate bases.
- Final Product Formation : The acetamide group is introduced via acylation reactions to yield the final compound.
Anticancer Activity
Numerous studies have indicated that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance:
- A study reported that certain thiadiazole derivatives showed cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- The compound was evaluated for its ability to inhibit cancer cell proliferation in vitro, demonstrating a dose-dependent response with IC50 values indicating effective concentrations for therapeutic applications .
Antimicrobial Properties
The antimicrobial activity of thiadiazole derivatives has also been extensively studied:
- Research indicates that compounds containing the thiadiazole moiety possess broad-spectrum antibacterial and antifungal activities. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth.
Anti-inflammatory Effects
The anti-inflammatory potential of 1,3,4-thiadiazole derivatives has been documented:
- Several studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic efficacy in inflammatory conditions .
- The modulation of inflammatory pathways suggests a promising avenue for developing treatments for chronic inflammatory diseases.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated in structurally similar acetamide-thiazole derivatives. For example, 3,4-dichlorophenylacetic acid and 2-aminothiazole were coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base at 273 K for 3 hours . Optimization involves adjusting stoichiometry (1:1 molar ratio of acid to amine), solvent polarity (dichloromethane or DMF), and reaction time. Post-synthesis, crystallization from methanol/acetone (1:1) yields pure crystals .
Q. How should researchers characterize the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for structural confirmation. Key parameters include:
- Data collection : At 173 K to minimize thermal motion .
- Refinement : Use riding models for H-atoms (C–H = 0.95–0.99 Å, N–H = 0.88 Å) with isotropic displacement parameters set to 1.18–1.22×Ueq of parent atoms .
- Analysis : Measure dihedral angles between aromatic rings (e.g., 61.8° twist between dichlorophenyl and thiazolyl moieties in analogs) and identify hydrogen-bonding motifs (e.g., R₂²(8) inversion dimers) .
Q. What spectroscopic techniques are essential for verifying the compound’s purity and functional groups?
- Methodological Answer :
- NMR : Assign peaks for the phthalazinone (δ 7.5–8.5 ppm for aromatic protons) and thiadiazole (δ 8.1–8.3 ppm for NH) moieties.
- IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., calculated for C₁₃H₁₀N₄O₂S: 310.0532) .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the phthalazinone (e.g., electron-withdrawing groups) or thiadiazole (e.g., alkyl/aryl substitutions) .
- Assay Selection : Test antimicrobial activity via MIC assays (against Gram+/Gram– bacteria) or anticancer potential via MTT assays (e.g., IC₅₀ against HeLa or MCF-7 cells) .
- Data Correlation : Use multivariate regression to link electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., EGFR kinase or DHFR). Key residues (e.g., Asp831 in EGFR) may form hydrogen bonds with the acetamide or thiadiazole groups .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (R² > 0.8) .
Q. How can contradictions in reported biological data be resolved?
- Methodological Answer :
- Comparative Assays : Replicate conflicting studies under standardized conditions (e.g., fixed cell lines, serum-free media) .
- Mechanistic Studies : Use fluorescence quenching or SPR to measure direct target binding, ruling off-target effects .
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply funnel plots to detect publication bias .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data vs. computational geometry predictions?
- Methodological Answer :
- Validation : Compare DFT-optimized structures (B3LYP/6-311+G(d,p)) with SCXRD bond lengths/angles. Deviations >0.05 Å may indicate solvent effects or crystal packing forces .
- Energy Calculations : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bond vs. van der Waals contributions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
